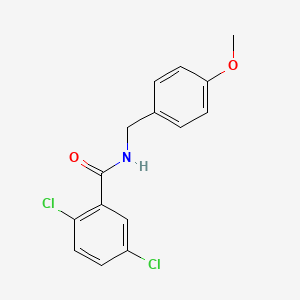![molecular formula C18H17ClN2OS B5776825 3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5776825.png)
3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CDCA and is a member of the acrylamide family. CDCA is synthesized using a specific method that involves the reaction of various chemicals.
Wirkmechanismus
The mechanism of action of CDCA is not fully understood. However, studies have shown that CDCA inhibits the activity of various enzymes that are involved in cancer cell growth and proliferation. CDCA has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects
CDCA has been shown to have various biochemical and physiological effects. Studies have shown that CDCA can induce oxidative stress in cancer cells, leading to their death. CDCA has also been shown to inhibit the activity of various enzymes that are involved in the growth and proliferation of cancer cells. CDCA has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of CDCA is its potent anti-cancer properties. CDCA has been shown to be effective against various types of cancer cells, including breast, prostate, and lung cancer cells. CDCA is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of CDCA is its toxicity. CDCA is toxic to both cancer cells and normal cells, making it challenging to use in clinical settings.
Zukünftige Richtungen
There are several future directions for the use of CDCA in various fields. One of the most significant future directions is in the development of new anti-cancer drugs. CDCA has shown promising results in preclinical studies, and further research is needed to develop new drugs that can target cancer cells more effectively. Another future direction for CDCA is in the development of new anti-inflammatory drugs. CDCA has been shown to have potent anti-inflammatory properties, and further research is needed to develop new drugs that can target inflammation more effectively.
Conclusion
In conclusion, CDCA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDCA is synthesized using a specific method and has been the subject of numerous scientific studies. CDCA has potent anti-cancer properties, can induce apoptosis in cancer cells, and inhibit the growth of cancer cells. CDCA has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. However, CDCA is toxic to both cancer cells and normal cells, making it challenging to use in clinical settings. There are several future directions for the use of CDCA in various fields, including the development of new anti-cancer and anti-inflammatory drugs.
Synthesemethoden
The synthesis of CDCA involves the reaction of 3-(4-chlorophenyl) acryloyl chloride and N-(3,4-dimethylphenyl)thiourea in the presence of a base. The reaction takes place in an organic solvent, usually dichloromethane. The product is then purified using column chromatography, and the final product obtained is CDCA.
Wissenschaftliche Forschungsanwendungen
CDCA has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of CDCA is in the field of cancer research. Studies have shown that CDCA has potent anti-cancer properties and can induce apoptosis in cancer cells. CDCA has also been shown to inhibit the growth of cancer cells and prevent the formation of new blood vessels, which are essential for tumor growth.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(3,4-dimethylphenyl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-12-3-9-16(11-13(12)2)20-18(23)21-17(22)10-6-14-4-7-15(19)8-5-14/h3-11H,1-2H3,(H2,20,21,22,23)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWZKSQGXLNDQJ-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-[(3,4-dimethylphenyl)carbamothioyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)
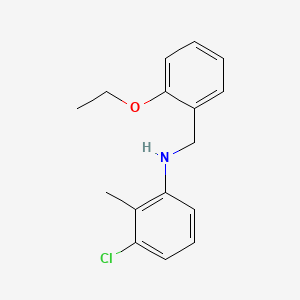
![6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5776768.png)
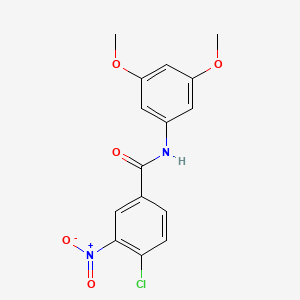
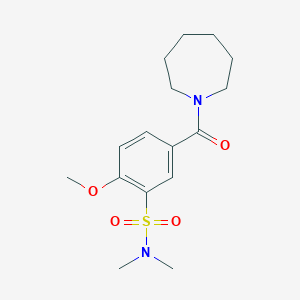

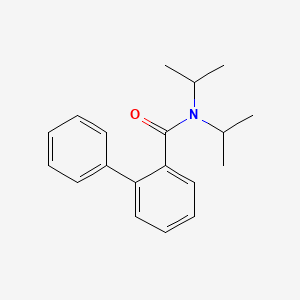
![5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5776795.png)


![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5776808.png)
